

# A Technical Guide to the Discovery and Historical Preparation of Hydriodic Acid

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This technical guide provides a comprehensive overview of the discovery of iodine and the subsequent development of methods for the preparation of **hydriodic acid** (HI). It details the historical context, key scientific contributors, and the evolution of synthesis techniques, from early laboratory methods to more refined industrial processes. This document is intended to serve as a valuable resource, offering detailed experimental protocols, comparative quantitative data, and logical workflow diagrams to aid in research and development.

## The Serendipitous Discovery of Iodine and the Dawn of Hydriodic Acid

The journey into the world of **hydriodic acid** begins with the discovery of its parent element, iodine. In 1811, during the Napoleonic Wars, French chemist Bernard Courtois was investigating alternative methods for processing gunpowder.<sup>[1]</sup> While treating seaweed ash with sulfuric acid to extract sodium and potassium compounds, he observed a violet vapor that condensed into dark, lustrous crystals.<sup>[1][2]</sup> This new substance, which he called "substance X," was the first isolation of elemental iodine.<sup>[3]</sup>

Courtois, not being a member of the established scientific academy, shared his findings with fellow chemists Charles Bernard Desormes and Nicolas Clément, who made the discovery public in 1813.<sup>[2]</sup> The element was named "iode" (anglicized to iodine) by Joseph Louis Gay-Lussac, derived from the Greek word for violet, "ioeides," a nod to the color of its vapor.<sup>[4]</sup>

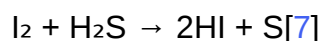
It was the brilliant French chemist Joseph Louis Gay-Lussac who, in 1814, first prepared hydrogen iodide, the gaseous precursor to **hydriodic acid**.<sup>[5][6]</sup> He achieved this by passing a mixture of hydrogen and iodine vapor through a red-hot tube, demonstrating the direct union of the two elements.<sup>[5]</sup> This foundational work opened the door to the preparation of aqueous solutions of hydrogen iodide, which came to be known as **hydriodic acid**.

## Key Methodologies for the Preparation of Hydriodic Acid

Several methods for the preparation of **hydriodic acid** have been developed over the years, each with its own advantages and disadvantages in terms of yield, purity, and scalability. The choice of method often depends on the intended application, available resources, and desired purity of the final product.

### Reaction of Iodine with Hydrogen Sulfide

One of the common laboratory methods for producing **hydriodic acid** involves the reduction of iodine with hydrogen sulfide in an aqueous solution.<sup>[7]</sup> The overall reaction is as follows:



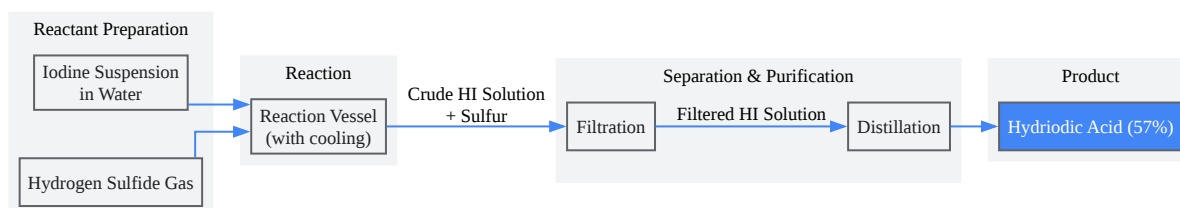
This method is valued for its relatively straightforward procedure and the production of a high-purity product after distillation.<sup>[7]</sup>

Experimental Protocol:

- Suspend 285 g of iodine in 250 mL of water in a one-liter filter flask equipped with a wide gas inlet tube that reaches near the bottom of the vessel.<sup>[8]</sup>
- Under a fume hood, pass a stream of hydrogen sulfide gas into the suspension as rapidly as it can be absorbed.<sup>[8]</sup> The reaction is exothermic, and the flask may be cooled in a water bath.<sup>[8]</sup>
- Agitate the mixture frequently to prevent a layer of sulfur from coating the unreacted iodine.<sup>[8]</sup> As the reaction proceeds, the iodine will dissolve in the newly formed **hydriodic acid**.

- Continue the flow of hydrogen sulfide until the solution becomes colorless or pale yellow, and most of the sulfur has agglomerated.
- Filter the solution through glass wool to remove the solid sulfur.[9]
- To obtain a constant boiling azeotrope (approximately 57% HI), distill the filtrate, collecting the fraction that boils between 125.5-126.5°C.[9][10]
- For enhanced stability and to prevent discoloration, 5 mL of 30% hypophosphorous acid can be added before fractionation.[8]

#### Logical Workflow for Hydrogen Sulfide Method



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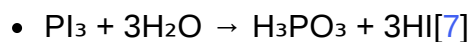
Caption: Workflow for the preparation of **hydriodic acid** via the hydrogen sulfide method.

## Hydrolysis of Phosphorus Triiodide

A widely used laboratory and historical method involves the reaction of red phosphorus with iodine to form phosphorus triiodide (PI<sub>3</sub>), which is then hydrolyzed to produce **hydriodic acid** and phosphorous acid.[7][11]

The two-step reaction is as follows:

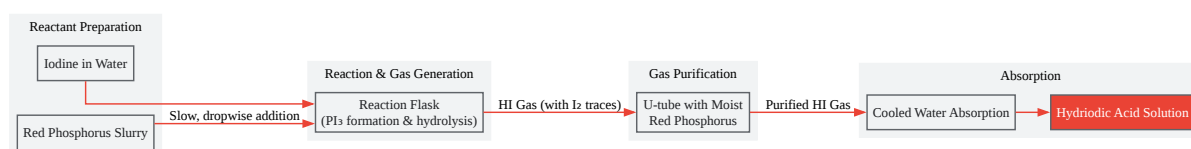
- $2\text{P} + 3\text{I}_2 \rightarrow 2\text{PI}_3$



#### Experimental Protocol:

- In a distilling flask fitted with a dropping funnel, place 100 g of iodine and 10 mL of water.[8]
- Prepare a slurry of 5 g of red phosphorus in 10 mL of water and place it in the dropping funnel.[8]
- Cool the reaction flask in a water bath.[8]
- Slowly add the red phosphorus slurry dropwise to the iodine suspension. The evolution of hydrogen iodide gas should proceed smoothly. Caution: The addition must be slow, especially at the beginning, to avoid a violent, potentially explosive evolution of gas.[8]
- After the addition is complete, gently warm the flask to drive the reaction to completion.[8]
- The evolved hydrogen iodide gas is then passed through a U-tube containing glass beads coated with moist red phosphorus (to trap any unreacted iodine) and subsequently bubbled through cooled water in a series of wash bottles to produce the aqueous **hydriodic acid** solution.[8]

#### Logical Workflow for Phosphorus Triiodide Hydrolysis Method

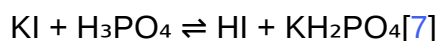


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Caption: Workflow for **hydriodic acid** preparation via phosphorus triiodide hydrolysis.

## Reaction of Iodide Salts with Non-Oxidizing Acids

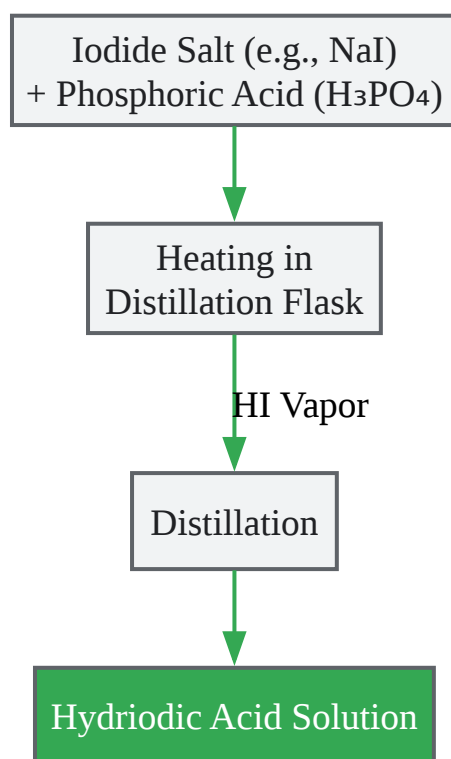
This method relies on the displacement of the weaker acid (**hydriodic acid**) from its salt by a stronger, non-oxidizing acid, typically phosphoric acid.<sup>[7]</sup> Strong oxidizing acids like sulfuric acid are unsuitable as they will oxidize the iodide ion to elemental iodine.<sup>[7][12]</sup>



### Experimental Protocol:

- Combine 20 g of sodium iodide (or an equivalent molar amount of potassium iodide) with 12.5 mL of 75% phosphoric acid in a 100 mL boiling flask.<sup>[13]</sup>
- Set up a distillation apparatus with a condenser and a receiving flask.<sup>[13]</sup>
- Heat the mixture. As the temperature rises, **hydriodic acid** will begin to distill.<sup>[13]</sup>
- Collect the distillate, which will be an aqueous solution of **hydriodic acid**. The concentration of the collected acid will vary depending on the reaction conditions and the amount of water present.

### Logical Workflow for Iodide Salt and Phosphoric Acid Method



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Caption: Workflow for the preparation of **hydriodic acid** from an iodide salt and phosphoric acid.

## Industrial Preparation from Sodium Iodide and Phosphorous Acid

An industrial method involves the reaction of sodium iodide with phosphorous acid in water at elevated temperatures.[7] This method is designed for high purity and yield.[5][14]

Experimental Protocol (Based on Patent CN102674253A):

- In a reactor equipped with heating and stirring capabilities, add pure water and phosphorous acid.[14]
- Heat the mixture to between 85-95°C while stirring.[14]
- Gradually add sodium iodide to the heated solution over a period of 1-2 hours.[14]

- Maintain the reaction temperature and continue stirring for an additional 2-4 hours after the sodium iodide addition is complete.[\[14\]](#)
- Filter the resulting solution.[\[14\]](#)
- Rectify (distill) the filtrate to obtain the final **hydriodic acid** product. A stabilizing agent like hypophosphorous acid may be added during rectification to improve purity.[\[14\]](#)

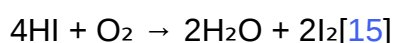
## Quantitative Data Summary

The following table summarizes the quantitative data for the various preparation methods described.

Preparation Method	Key Reactants	Reaction Temperature (°C)	Reaction Time	Reported Yield	Reported Purity/Concentration	Reference(s)
Iodine + Hydrogen Sulfide	I <sub>2</sub> , H <sub>2</sub> S, H <sub>2</sub> O	Ambient (exothermic, may require cooling)	Several hours	90%	57% (azeotrope)	[9][10]
Hydrolysis of PI <sub>3</sub>	Red P, I <sub>2</sub> , H <sub>2</sub> O	Gentle warming	Variable	90% (based on iodine)	Variable aqueous solution	[8]
Iodide Salt + Phosphoric Acid	KI, H <sub>3</sub> PO <sub>4</sub> , H <sub>2</sub> O	Distillation temperature	~45 minutes	69%	~30%	[12]
Industrial (NaI + H <sub>3</sub> PO <sub>3</sub> )	NaI, H <sub>3</sub> PO <sub>3</sub> , H <sub>2</sub> O	85 - 95	3 - 4 hours	> 90%	> 99%	[14]
Direct Union (Historical)	H <sub>2</sub> , I <sub>2</sub>	Red heat (~500°C with catalyst)	~3 hours	80%	57-59%	[5][8]

## Stability and Handling

**Hydriodic acid** is a strong reducing agent and is susceptible to oxidation by atmospheric oxygen, which liberates free iodine and results in a characteristic yellow or brown discoloration. [15][16]



To mitigate decomposition, **hydriodic acid** solutions should be stored in dark, airtight containers, preferably under an inert atmosphere and refrigerated. [8][16] The addition of a



small amount of a stabilizer, such as hypophosphorous acid ( $\text{H}_3\text{PO}_2$ ), is a common practice to prevent oxidation and maintain the colorlessness of the acid.[17] Due to its corrosive nature, appropriate personal protective equipment should be used when handling **hydriodic acid**. [16] [17]

## Conclusion

From its roots in the Napoleonic-era discovery of iodine, the preparation of **hydriodic acid** has evolved significantly. The historical methods, while foundational, have given way to more controlled and efficient laboratory and industrial processes. For researchers and professionals in drug development, a thorough understanding of these synthesis routes, their associated yields and purities, and the underlying chemical principles is crucial for the effective application of this powerful and versatile reagent in organic synthesis and other chemical applications.

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